molecular formula C12H13NO4 B8733138 (3,5-Dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-4-yl)acetic acid

(3,5-Dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-4-yl)acetic acid

Cat. No.: B8733138
M. Wt: 235.24 g/mol
InChI Key: XQUNMJVQLBEHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-4-yl)acetic acid is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)acetic acid

InChI

InChI=1S/C12H13NO4/c14-8(15)5-13-11(16)9-6-1-2-7(4-3-6)10(9)12(13)17/h1-2,6-7,9-10H,3-5H2,(H,14,15)

InChI Key

XQUNMJVQLBEHIK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic anhydride (688 mg, 3.9 mmol) in H2O (10 mL) was added glycine (348 mg, 4.6 mmol), and a solution of K2CO3 (321 mg, 2.3 mmol) in H2O (2 mL). The mixture was heated to reflux temperature and allowed to react for 4 hrs. After cooling to room temperature, the mixture was acidified with conc. HCl until the pH reached 1 and extracted with ethyl acetate (EtOAc). The organic layer was washed with brine and dried over Na2SO4. Removal of the solvent gave a colorless solid which was recrystallized from EtOAc/hexane to yield the product as colorless crystals: 653 mg (72% yield), mp=142° C.
Quantity
688 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
348 mg
Type
reactant
Reaction Step Two
Name
Quantity
321 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Yield
72%

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